molecular formula C16H13ClN2O2 B12180727 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide

2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide

Cat. No.: B12180727
M. Wt: 300.74 g/mol
InChI Key: UOXFSNFFTZFAAO-UHFFFAOYSA-N
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Description

2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 6-position.

    Acylation: The chlorinated indole is then acylated with 4-hydroxyphenylacetic acid or its derivatives in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted indole derivatives.

Scientific Research Applications

2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive indole derivatives.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The presence of the chlorine atom and the hydroxyl group may influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide: Lacks the chlorine atom, which may affect its biological activity.

    2-(6-bromo-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide: Contains a bromine atom instead of chlorine, which may result in different reactivity and properties.

    2-(6-chloro-1H-indol-1-yl)-N-(4-methoxyphenyl)acetamide: Contains a methoxy group instead of a hydroxyl group, which may influence its solubility and reactivity.

Uniqueness

The presence of the chlorine atom at the 6-position and the hydroxyl group on the phenyl ring makes 2-(6-chloro-1H-indol-1-yl)-N-(4-hydroxyphenyl)acetamide unique

Properties

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

2-(6-chloroindol-1-yl)-N-(4-hydroxyphenyl)acetamide

InChI

InChI=1S/C16H13ClN2O2/c17-12-2-1-11-7-8-19(15(11)9-12)10-16(21)18-13-3-5-14(20)6-4-13/h1-9,20H,10H2,(H,18,21)

InChI Key

UOXFSNFFTZFAAO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CC(=O)NC3=CC=C(C=C3)O)Cl

Origin of Product

United States

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